5-(beta-D-Glucopyranosyloxy)-7-methoxy-4-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one
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Overview
Description
5-(beta-D-Glucopyranosyloxy)-7-methoxy-4-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one is a complex organic compound belonging to the class of flavonoid C-glycosides. Flavonoid C-glycosides are compounds containing a carbohydrate moiety which is C-glycosidically linked to the 2-phenylchromen-4-one flavonoid backbone . This compound is known for its potential biological activities and is often studied for its various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(beta-D-Glucopyranosyloxy)-7-methoxy-4-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one typically involves the glycosylation of a flavonoid aglycone with a suitable glycosyl donor. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the flavonoid aglycone, followed by chemical or enzymatic glycosylation. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(beta-D-Glucopyranosyloxy)-7-methoxy-4-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroflavonoids or other reduced forms.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids. Substitution reactions can result in various alkylated or acylated derivatives.
Scientific Research Applications
5-(beta-D-Glucopyranosyloxy)-7-methoxy-4-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for the synthesis of more complex molecules.
Biology: It is investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic effects, including its role in preventing or treating various diseases.
Industry: It is used in the development of natural products, cosmetics, and dietary supplements due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-(beta-D-Glucopyranosyloxy)-7-methoxy-4-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-[ [4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxymethyl]oxan-2-yl]oxybenzoic acid
- 5,7-dihydroxy-6-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(2,4,5-trihydroxyphenyl)-4H-chromen-4-one
Uniqueness
What sets 5-(beta-D-Glucopyranosyloxy)-7-methoxy-4-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one apart from similar compounds is its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its unique chemical and biological properties. This compound’s distinct structure allows it to interact with different molecular targets and exhibit a range of bioactivities that may not be observed in other similar compounds.
Properties
Molecular Formula |
C22H22O12 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(2,4,5-trihydroxyphenyl)chromen-2-one |
InChI |
InChI=1S/C22H22O12/c1-31-8-2-14-18(10(5-17(27)32-14)9-4-12(25)13(26)6-11(9)24)15(3-8)33-22-21(30)20(29)19(28)16(7-23)34-22/h2-6,16,19-26,28-30H,7H2,1H3/t16-,19-,20+,21-,22-/m1/s1 |
InChI Key |
LKCRMORFQZVSHE-RECXWPGBSA-N |
Isomeric SMILES |
COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3O)O)O)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3O)O)O)C(=C1)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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